molecular formula C18H16N2O3 B2741467 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide CAS No. 881567-67-5

1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide

Cat. No.: B2741467
CAS No.: 881567-67-5
M. Wt: 308.337
InChI Key: OYKVTHGWGIJBKU-UHFFFAOYSA-N
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Description

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is a heterocyclic compound with a unique structure that includes an imidazole ring substituted with carboxyethyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diphenylimidazole with ethyl chloroacetate, followed by oxidation to introduce the 3-oxide functionality. The reaction conditions often require the use of a base such as sodium hydroxide and an oxidizing agent like hydrogen peroxide.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the 3-oxide group to a hydroxyl group.

    Substitution: The carboxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized imidazole derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but it often involves the inhibition or activation of biochemical pathways related to inflammation or microbial growth.

Comparison with Similar Compounds

  • 1-(1-Carboxyethyl)-1H-benzotriazole 3-oxide
  • 1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazole 3-oxide

Comparison: 1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is unique due to the presence of diphenyl groups, which can enhance its stability and biological activity compared to similar compounds

Biological Activity

1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide is a heterocyclic compound with potential biological significance. Its unique structure, which includes an imidazole ring, has garnered attention for its possible applications in medicinal chemistry, particularly as a biochemical probe and in therapeutic contexts. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid
  • Molecular Formula : C18H16N2O3
  • CAS Number : 881567-67-5

The imidazole ring's substitution with carboxyethyl and diphenyl groups contributes to its stability and biological activity.

The biological activity of this compound involves its interaction with various molecular targets. These interactions can modulate enzyme activities or receptor functions, influencing biochemical pathways related to inflammation and microbial growth. The compound is believed to exhibit antimicrobial and anti-inflammatory properties through the inhibition of specific enzymes involved in these processes.

Biological Activity Overview

Research indicates that this compound has shown promise in several areas:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of imidazole compounds can exhibit significant antimicrobial effects against various pathogens.
  • Anti-inflammatory Properties : The compound has been investigated for its ability to inhibit inflammatory pathways, potentially making it useful in treating conditions characterized by excessive inflammation.

Anticancer Activity

A study explored the anticancer potential of similar imidazole derivatives against HT-29 (colon) and MCF-7 (breast) carcinoma cell lines. Results indicated that certain derivatives exhibited considerable cytotoxicity, with some compounds showing greater efficacy against HT-29 cells compared to MCF-7 cells. The study utilized methods such as MTT assays and DNA fragmentation analysis to assess cytotoxic effects .

CompoundCell LineIC50 (μM)
Compound AHT-2915.2
Compound BMCF-722.8
Compound CHT-2910.5

Inhibition Studies

Another research effort focused on the inhibition of cyclooxygenase enzymes (COX), which play a critical role in inflammation. The compound was evaluated for its ability to inhibit COX-1 and COX-2 enzymes, showing promising results comparable to standard anti-inflammatory drugs like diclofenac .

EnzymeIC50 (μM)Reference Drug IC50 (μM)
COX-10.020.05
COX-20.010.04

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other imidazole derivatives:

Compound NameStructure FeaturesNotable Activity
1-(1-Carboxyethyl)-1H-benzotriazole 3-oxideBenzotriazole ringModerate antimicrobial activity
1-(1-Carboxyethyl)-4,5-dimethyl-1H-imidazoleDimethyl substitutionsLower anti-inflammatory potency
1-(1-Carboxyethyl)-4,5-diphenyl-1H-imidazole Diphenyl groupsSignificant anti-inflammatory effects

Properties

IUPAC Name

2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-13(18(21)22)19-12-20(23)17(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-13H,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYKVTHGWGIJBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=[N+](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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